2-(3-Fluorobenzenesulfonyl)ethylamine

説明

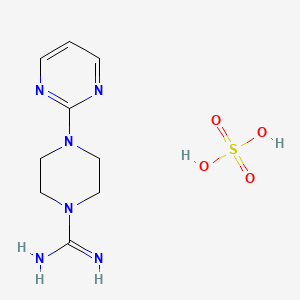

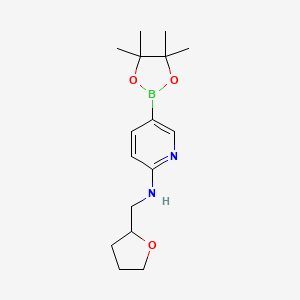

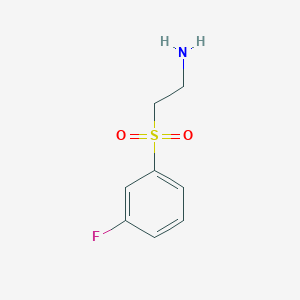

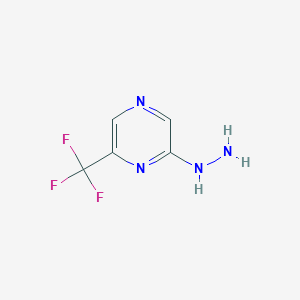

2-(3-Fluorobenzenesulfonyl)ethylamine is a chemical compound that contains a fluorobenzene ring attached to a sulfonyl group, which is further connected to an ethylamine group . It can be synthesized by reacting 2-fluorobenzenesulfonyl chloride with 50% NH4OH .

Synthesis Analysis

The synthesis of 2-(3-Fluorobenzenesulfonyl)ethylamine involves several steps. The first step is the nitration of the benzene ring . This is followed by a conversion from the nitro group to an amine . The final step is the bromination . The synthesis process requires careful control of reaction conditions to ensure the correct product is formed .Molecular Structure Analysis

The molecular structure of 2-(3-Fluorobenzenesulfonyl)ethylamine consists of a fluorobenzene ring attached to a sulfonyl group, which is further connected to an ethylamine group . The molecular formula is FC6H4SO2NH2 .Chemical Reactions Analysis

The chemical reactions involving 2-(3-Fluorobenzenesulfonyl)ethylamine are complex and involve several steps. These include electrophilic aromatic substitution, where the function of a catalyst is to generate an electrophilic substituting agent from the given reagents . Amines also have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions .科学的研究の応用

Environmental Analysis

Research involving 2-(3-Fluorobenzenesulfonyl)ethylamine includes its use in environmental analysis. For instance, it has been used in derivatization methods for the determination of aliphatic amines in wastewater and surface water. This involves transforming the amines with 2,4-dinitrofluorobenzene and benzenesulfonyl chloride, followed by extraction and measurement by GC-MS. This method is particularly effective for detecting amines at sub-ppb levels in aquatic environments (Sacher, Lenz, & Brauch, 1997).

Biomedical Applications

In biomedical research, derivatives of 2-(3-Fluorobenzenesulfonyl)ethylamine, such as 4-fluorobenzenesulfonyl chloride, have been employed to activate hydroxyl groups of polymeric carriers. This activation is crucial for the covalent attachment of biological molecules like enzymes and antibodies to solid supports, aiding in various therapeutic applications (Chang, Gee, Smith, & Lake, 1992).

Chemical Synthesis

In chemical synthesis, 2-(3-Fluorobenzenesulfonyl)ethylamine-related compounds are synthesized for various purposes. For example, 2-(p-Nitrophenoxy)ethylamines have been prepared for potential use in different chemical reactions, indicating the versatility of these compounds in synthetic chemistry (Knipe, Sridhar, & Lound-Keast, 1977).

Fluorescence Studies

In fluorescence studies, derivatives of 2-(3-Fluorobenzenesulfonyl)ethylamine have been used to create highly fluorescent indicators for biochemical studies, particularly in the investigation of cytosolic free Ca2+ (Grynkiewicz, Poenie, & Tsien, 1985).

Sensing Applications

These compounds have also found applications in sensing technologies. For instance, a study explored the sensing properties of a D-π-A dye based on hydroxyl-methoxybenzene and isophorone acceptor moiety for applications in smart chemosensors responsive to multiple stimuli (Oh et al., 2018).

Pharmaceutical Research

Pharmaceutical research involving these compounds has been reported, though it is important to note that details regarding drug use and dosage are excluded as per your request. An example is the investigation of 2-Substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives for their potential therapeutic applications (Habernickel, 2003).

Imaging and Diagnostic Applications

In diagnostic research, fluorine-18 labeled analogs of certain compounds have been synthesized for use as β-cell imaging agents, demonstrating the role of these compounds in medical imaging technologies (Shiue et al., 2001).

Drug Design

In drug design, derivatives of 2-(3-Fluorobenzenesulfonyl)ethylamine have been used in predictive regression-based and classification-based QSAR analyses for designing potential antitrypanosomal agents, highlighting its significance in medicinal chemistry (Amin et al., 2017).

Safety and Hazards

特性

IUPAC Name |

2-(3-fluorophenyl)sulfonylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYCLSUMIUYTDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)CCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorobenzenesulfonyl)ethylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulphonate](/img/structure/B1406842.png)

![Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1406845.png)

![[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester](/img/structure/B1406849.png)

![6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride](/img/structure/B1406852.png)